1-Fluoro-3-isopropoxy-5-vinylbenzene
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Overview
Description
1-Fluoro-3-isopropoxy-5-vinylbenzene is an organic compound with the molecular formula C11H13FO It is a derivative of benzene, featuring a fluorine atom, an isopropoxy group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-3-isopropoxy-5-vinylbenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with functional groups such as fluorine, isopropoxy, and vinyl groups.
Suzuki-Miyaura Coupling: This cross-coupling reaction is widely used for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-isopropoxy-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives.
Scientific Research Applications
1-Fluoro-3-isopropoxy-5-vinylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-isopropoxy-5-vinylbenzene involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, influencing the behavior of other molecules and systems. For example, its electrophilic aromatic substitution reactions involve the formation of a sigma complex, followed by the regeneration of the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-3-methoxy-5-vinylbenzene
- 1-Fluoro-3-ethoxy-5-vinylbenzene
- 1-Fluoro-3-isopropoxybenzene
Uniqueness
1-Fluoro-3-isopropoxy-5-vinylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
1-ethenyl-3-fluoro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKWKRUVXDYHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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